N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. IMD-0354 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various genes that control inflammation, cell survival, and proliferation. This compound has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. It has also been shown to have anti-tumor effects in various cancer cell lines.
Wirkmechanismus
N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide selectively inhibits the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of the inhibitor of κB (IκB) protein. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it regulates the expression of various genes involved in inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammatory diseases. It has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to have neuroprotective effects by reducing neuronal cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide is a selective inhibitor of the NF-κB pathway, which makes it a useful tool for studying the role of NF-κB in various physiological and pathological processes. However, its relatively low solubility in water and organic solvents can make it difficult to use in some experiments. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on N-(4-isopropylphenyl)-2-methoxy-2,2-diphenylacetamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. In addition, further studies could investigate the potential of this compound as a treatment for various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Finally, future research could explore the potential of combining this compound with other drugs to enhance its therapeutic effects.
Eigenschaften
IUPAC Name |
2-methoxy-2,2-diphenyl-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18(2)19-14-16-22(17-15-19)25-23(26)24(27-3,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18H,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKEECHFRAONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.